molecular formula C9H4Cl2FN B598581 3,4-Dichloro-6-fluoroquinoline CAS No. 1204810-46-7

3,4-Dichloro-6-fluoroquinoline

Cat. No. B598581
CAS RN: 1204810-46-7
M. Wt: 216.036
InChI Key: NGPMJBMQUTZLKP-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular weight of this compound is 216.04 . The SMILES string representation is Fc1ccc2ncc(Cl)c(Cl)c2c1 , which indicates the positions of the fluorine and chlorine atoms in the quinoline structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Synthetic Methodologies and Biological Properties

3,4-Dichloro-6-fluoroquinoline serves as a key intermediate in the synthesis of fluoroquinolones, which are notable for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial organisms and anaerobes. These compounds, derived from nalidixic acid, have been instrumental in the development of more effective drugs due to their enhanced antibacterial properties. The synthetic methodologies for fluoroquinolones highlight the significance of this compound in facilitating the creation of these vital antimicrobial agents (da Silva, Almeida, de Souza, & Couri, 2003).

Repurposing for Non-infectious Diseases

Beyond their primary use in treating bacterial infections, fluoroquinolones, and by extension, compounds like this compound, have been explored for repurposing in the management of various non-infectious diseases. Research has revealed interesting biochemical properties of fluoroquinolones that may be beneficial in other therapeutic areas. This repurposing effort has focused on modifying the fluoroquinolone scaffold to enhance potency, spectrum of activity, or pharmacokinetics for applications beyond their antibacterial origins (Njaria, Okombo, Njuguna, & Chibale, 2015).

Analytical Techniques for Drug Monitoring

The development of analytical methods to determine the levels of fluoroquinolones, for which this compound is a precursor, is crucial for monitoring their concentrations in therapeutic settings. This ensures effective therapy and helps in preventing the increase of bacterial resistance to antibiotics. Various analytical techniques, including chromatography and spectroscopy, have been utilized for this purpose, highlighting the importance of understanding the chemical nature of these compounds (Czyrski, 2016).

Environmental Impact and Micropollutants

As the use of fluoroquinolones has increased, so has the concern regarding their environmental impact. This compound, as a building block of these drugs, is indirectly involved in the discussions around the environmental persistence and potential toxicity of fluoroquinolones. They are considered emerging contaminants due to their biorecalcitrant nature and the challenges in their removal during wastewater treatment. The presence of these compounds in the environment could pose risks to aquatic ecosystems and contribute to the development of antibiotic resistance (Van Doorslaer, Dewulf, Van Langenhove, & Demeestere, 2014).

Mechanism of Action

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . This means it can cause acute toxicity if ingested and can cause serious eye damage. Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

3,4-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPMJBMQUTZLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671169
Record name 3,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204810-46-7
Record name 3,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloro-6-fluoroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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